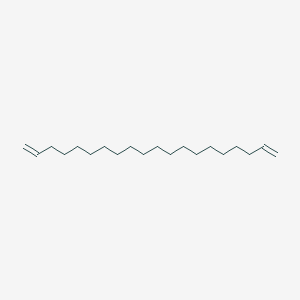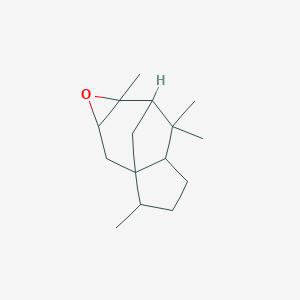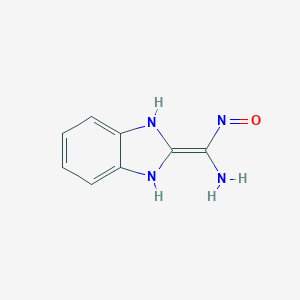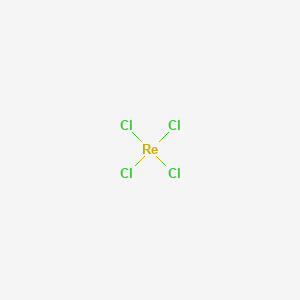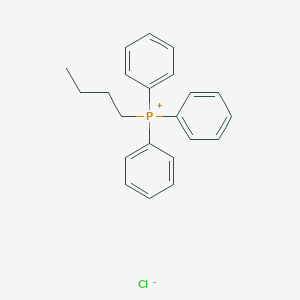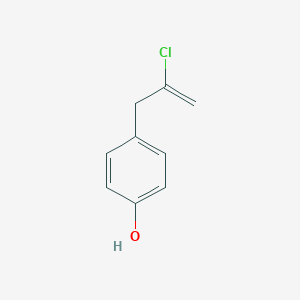
2-Chloro-3-(4-hydroxyphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-hydroxyphenyl)-1-propene, commonly known as 2-Cl-HPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-Cl-HPP is not fully understood. However, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Cl-HPP has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cl-HPP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Cl-HPP. Some of these include:
1. Further studies on the mechanism of action of 2-Cl-HPP to better understand its anti-inflammatory, anti-cancer, and anti-oxidant properties.
2. Development of new synthesis methods for 2-Cl-HPP that are more efficient and environmentally friendly.
3. Studies on the potential use of 2-Cl-HPP as a drug delivery system for various drugs.
4. Investigation of the potential use of 2-Cl-HPP in the treatment of various diseases, such as cancer and inflammatory disorders.
5. Studies on the toxicity of 2-Cl-HPP and its potential side effects.
In conclusion, 2-Cl-HPP is a promising compound that has potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
2-Cl-HPP can be synthesized by the reaction of 4-hydroxyacetophenone with allyl chloride in the presence of a base. This reaction leads to the formation of 2-allyl-4-hydroxyacetophenone, which is then converted to 2-Cl-HPP by reacting it with thionyl chloride and aluminum chloride.
Applications De Recherche Scientifique
2-Cl-HPP has been extensively studied for its potential use in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.
Propriétés
Numéro CAS |
13283-34-6 |
|---|---|
Nom du produit |
2-Chloro-3-(4-hydroxyphenyl)-1-propene |
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
Clé InChI |
HSYBRMFETVCUAD-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
SMILES canonique |
C=C(CC1=CC=C(C=C1)O)Cl |
Autres numéros CAS |
13283-34-6 |
Synonymes |
2-chloro-3-(4-hydroxyphenyl)-1-propene Cl-OHPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



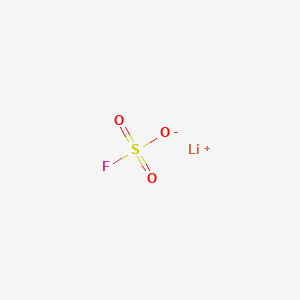
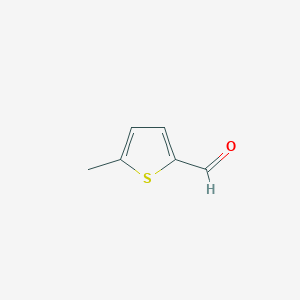
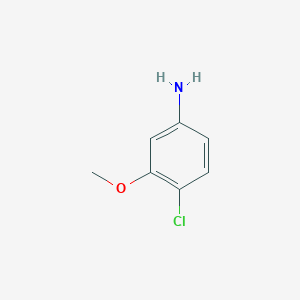
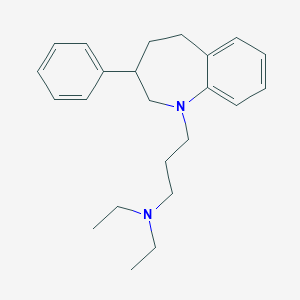
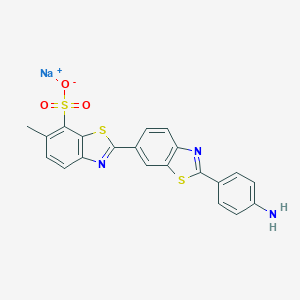
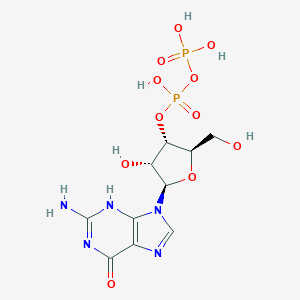
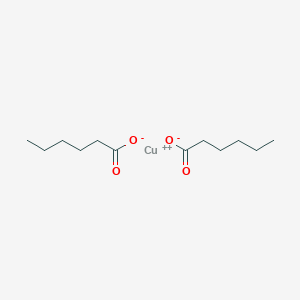
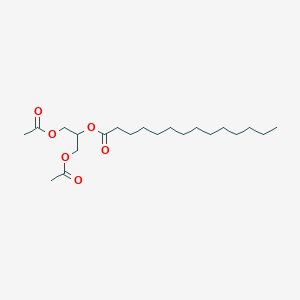
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
